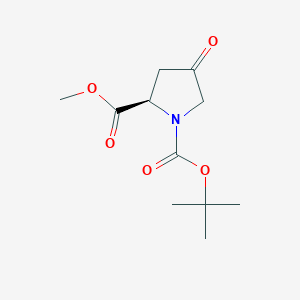

(R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h8H,5-6H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBHYYJZVWZCOZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441470 | |

| Record name | 1-tert-Butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256487-77-1 | |

| Record name | 1-tert-Butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2S)-1-Boc-4-oxo-L-proline Methyl Ester

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (2S)-1-Boc-4-oxo-L-proline methyl ester, a key chiral building block in medicinal chemistry. This document includes detailed experimental protocols, tabulated physical and chemical data, and diagrams illustrating the synthetic workflow and its utility in the development of advanced therapeutic agents.

Introduction

(2S)-1-Boc-4-oxo-L-proline methyl ester, also known as 1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate, is a versatile synthetic intermediate derived from L-proline. Its rigid, conformationally constrained structure makes it an invaluable scaffold for the synthesis of a wide range of biologically active molecules. The presence of a ketone functional group at the C4 position, along with the protected amine and ester functionalities, allows for diverse chemical modifications. This guide will delve into the synthesis of this compound, its key physicochemical properties, and its significant applications in the field of drug discovery and development.

A note on stereochemistry: The L-proline derivative possesses the (S) configuration at the alpha-carbon (C2). The title "(R)-1-Boc-4-oxo-L-proline methyl ester" as initially requested is ambiguous, as the oxidation of the 4-hydroxyl group removes the chiral center at C4. This guide focuses on the widely synthesized and utilized (2S)-enantiomer. The corresponding (2R)-enantiomer, derived from D-proline, would exhibit enantiomeric properties, most notably an opposite sign of optical rotation.

Physicochemical Properties

The properties of (2S)-1-Boc-4-oxo-L-proline methyl ester are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 102195-80-2 | |

| Molecular Formula | C₁₁H₁₇NO₅ | |

| Molecular Weight | 243.26 g/mol | |

| Appearance | Powder | |

| Melting Point | 42-46 °C | |

| Optical Rotation | [α]²²/D +14.0°, c = 1 in chloroform | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

| Storage Temperature | −20°C | |

| Assay | 97% |

Synthesis of (2S)-1-Boc-4-oxo-L-proline Methyl Ester

The most common and efficient synthesis of (2S)-1-Boc-4-oxo-L-proline methyl ester involves the oxidation of its precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester. This starting material is commercially available or can be synthesized from trans-4-hydroxy-L-proline.

Synthesis Workflow

The overall synthetic pathway is a two-step process starting from the readily available trans-4-hydroxy-L-proline. The first step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group and esterification of the carboxylic acid to a methyl ester. The second step is the oxidation of the secondary alcohol at the C4 position to a ketone.

References

An In-depth Technical Guide to the Synthesis of 4-oxo-L-proline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-oxo-L-proline and its derivatives are pivotal chiral building blocks in medicinal chemistry and drug development. Their rigidified pyrrolidine scaffold serves as a valuable template for designing enzyme inhibitors and other biologically active molecules. Notably, these compounds are key intermediates in the synthesis of pharmaceuticals such as the dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin, used in the management of type 2 diabetes, and the antiviral agent ledipasvir, for the treatment of hepatitis C.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to 4-oxo-L-proline derivatives, detailed experimental protocols, and an exploration of their roles in relevant biological pathways.

Synthetic Strategies

The synthesis of 4-oxo-L-proline derivatives predominantly relies on the oxidation of the readily available and relatively inexpensive L-hydroxyproline. The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and purity. Additionally, alternative routes starting from L-proline or pyroglutamic acid have been explored.

Oxidation of N-Protected 4-Hydroxy-L-proline

The most common and industrially scalable approach involves the protection of the amino group of 4-hydroxy-L-proline, followed by the oxidation of the hydroxyl group.

1. Amino Group Protection: The secondary amine of 4-hydroxy-L-proline is typically protected with acid-labile (e.g., Boc) or hydrogenolysis-labile (e.g., Cbz) groups to prevent side reactions during oxidation.

2. Oxidation of the Hydroxyl Group: Several oxidation methods have been successfully employed, each with its advantages and limitations.

-

TEMPO-Catalyzed Oxidation: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that, in the presence of a stoichiometric co-oxidant, efficiently and selectively oxidizes primary and secondary alcohols. Common co-oxidants include trichloroisocyanuric acid (TCCA) and sodium hypochlorite (bleach).[1] This method is often favored for its mild reaction conditions and high yields.

-

Swern and Moffatt Oxidations: These methods utilize dimethyl sulfoxide (DMSO) activated by an electrophile (oxalyl chloride for Swern, a carbodiimide for Moffatt) to oxidize alcohols.[2][3] While effective, the Swern oxidation requires cryogenic temperatures, and both methods can produce malodorous byproducts.

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing alcohols to aldehydes and ketones.[4] It offers the advantage of neutral reaction conditions and straightforward workup.

The general workflow for the synthesis of N-protected 4-oxo-L-proline from L-hydroxyproline is depicted below.

Alternative Synthetic Routes

While less common, other precursors and methods have been utilized for the synthesis of 4-oxo-L-proline derivatives.

-

From Pyroglutamic Acid: Derivatives of pyroglutamic acid can serve as starting materials, undergoing a series of transformations to introduce the 4-oxo functionality.[5][6]

-

Ruthenium-Catalyzed Oxidation: Ruthenium complexes have been shown to catalyze the oxidation of N-protected prolines to their corresponding 4-oxo derivatives.[7]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for the synthesis of N-Boc- and N-Cbz-4-oxo-L-proline via TEMPO-catalyzed oxidation, providing a comparison of different co-oxidants and reaction conditions.

| N-Protecting Group | Co-oxidant | Reaction Temperature (°C) | Yield (%) | Purity (HPLC, %) | Enantiomeric Excess (ee, %) | Reference |

| Boc | TCCA | < 0 | 75 | 99.4 | 99.6 | [1] |

| Boc | 12% Chlorine Bleach | < 0 | - | 99.5 | 99.9 | [1] |

| Cbz | TCCA | < 0 | 65 | 99.2 | 99.8 | [1] |

| Cbz | 10% Chlorine Bleach | < 0 | - | - | - | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-Boc-4-oxo-L-proline and N-Cbz-4-oxo-L-proline.

Synthesis of N-Boc-4-oxo-L-proline via TEMPO/TCCA Oxidation[1]

Materials:

-

L-hydroxyproline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Trichloroisocyanuric acid (TCCA)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Triethylamine

-

Water

-

Appropriate solvents for extraction and purification

Procedure:

-

N-Protection: Dissolve L-hydroxyproline in water and add Boc₂O. Adjust the pH to 8-9 with triethylamine and stir at room temperature until the reaction is complete (monitored by TLC).

-

Oxidation: Cool the reaction mixture to -5 °C. Add TCCA, followed by the slow addition of TEMPO, maintaining the temperature below 0 °C.

-

Reaction Monitoring: Stir the mixture at a temperature below 0 °C until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Adjust the pH of the reaction mixture to 8-9 with triethylamine. Quench the reaction, acidify the solution, and extract the product with a suitable organic solvent.

-

Purification: Dry the organic layer and purify the crude product to obtain N-Boc-L-4-oxoproline. A reported yield for this procedure is 75%, with an HPLC purity of 99.4% and an ee of 99.6%.

Synthesis of N-Cbz-4-oxo-L-proline via TEMPO/Bleach Oxidation[1]

Materials:

-

L-hydroxyproline

-

Benzyl chloroformate (Cbz-Cl)

-

10% Chlorine bleach solution

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Morpholine

-

Water

-

Appropriate solvents for extraction and purification

Procedure:

-

N-Protection: Dissolve L-hydroxyproline in water and add Cbz-Cl. Adjust the pH and stir until the protection is complete.

-

Oxidation: Cool the reaction solution to 0 °C. Add the 10% chlorine bleach solution, followed by the slow addition of TEMPO, ensuring the temperature remains below 0 °C.

-

Reaction Monitoring: Maintain the reaction temperature below 0 °C and monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, adjust the pH to 8-9 with morpholine. Perform a quenching reaction, acidify, and extract the product.

-

Purification: Dry the organic extracts and purify the product to yield N-Cbz-L-4-oxoproline. A reported yield for a similar procedure using TCCA as the co-oxidant is 65%, with an HPLC purity of 99.2% and an ee of 99.8%.

Biological Significance and Signaling Pathways

4-oxo-L-proline derivatives are of significant interest in drug discovery due to their ability to act as inhibitors of several key enzymes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition and the Incretin Pathway

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][8] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, 4-oxo-L-proline-based drugs like teneligliptin prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[1]

Collagen Prolyl 4-Hydroxylase (C-P4H) Inhibition and Collagen Biosynthesis

C-P4H is a key enzyme in collagen biosynthesis, responsible for the hydroxylation of proline residues within procollagen chains.[1][9] This post-translational modification is essential for the formation of the stable triple-helical structure of collagen.[10] Inhibition of C-P4H can be a therapeutic strategy for conditions characterized by excessive collagen deposition, such as fibrosis.

Prolyl Oligopeptidase (POP) Inhibition and Neurodegenerative Diseases

Prolyl oligopeptidase is a serine protease that has been implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[11][12] POP is involved in the metabolism of proline-containing neuropeptides and has been shown to interact with proteins involved in aggregation and oxidative stress.[13] Inhibition of POP by 4-oxo-L-proline derivatives is being explored as a potential therapeutic avenue for these conditions.

Conclusion

The synthesis of 4-oxo-L-proline derivatives is a well-established field with robust and scalable methods, primarily centered around the oxidation of N-protected 4-hydroxy-L-proline. The choice of synthetic route depends on factors such as scale, desired purity, and available reagents. These versatile building blocks continue to be of high interest to the pharmaceutical industry, particularly for the development of enzyme inhibitors targeting a range of diseases. A thorough understanding of the synthetic methodologies and the biological roles of these compounds is essential for the continued innovation in this area of drug discovery and development.

References

- 1. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 7. benthamopen.com [benthamopen.com]

- 8. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Collagen - Wikipedia [en.wikipedia.org]

- 11. Making sure you're not a bot! [mostwiedzy.pl]

- 12. tandfonline.com [tandfonline.com]

- 13. DSpace [helda.helsinki.fi]

Spectroscopic and Synthetic Profile of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for the chiral building block, (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. This compound is of significant interest in medicinal chemistry and drug development due to its versatile functionality, incorporating a protected amine, a ketone, and a methyl ester within a stereochemically defined pyrrolidine ring.

Core Compound Information

| Property | Value | Source |

| Chemical Name | This compound | |

| Molecular Formula | C₁₁H₁₇NO₅ | [1] |

| Molecular Weight | 243.26 g/mol | [1][2] |

| CAS Number | 256487-77-1 | [2] |

Spectroscopic Data Summary

While raw spectral data is not publicly available in extensive detail, the following tables summarize the expected spectroscopic characteristics based on supplier information and analysis of structurally similar compounds. Commercial suppliers confirm the availability of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.[3]

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5-4.7 | dd | 1H | H-2 (CH) |

| ~3.9-4.1 | m | 2H | H-5 (CH₂) |

| 3.75 | s | 3H | OCH₃ |

| ~2.8-3.0 | m | 2H | H-3 (CH₂) |

| 1.48 | s | 9H | C(CH₃)₃ (tert-Butyl) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~205-208 | C=O (Ketone, C-4) |

| ~170-172 | C=O (Ester, C-2) |

| ~153-155 | C=O (Boc) |

| ~80-82 | C(CH₃)₃ (tert-Butyl) |

| ~58-60 | C-2 |

| ~52-54 | OCH₃ |

| ~45-47 | C-5 |

| ~38-40 | C-3 |

| 28.3 | C(CH₃)₃ (tert-Butyl) |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2980 | C-H stretch (Alkyl) |

| ~1750 | C=O stretch (Ketone) |

| ~1740 | C=O stretch (Ester) |

| ~1700 | C=O stretch (Carbamate - Boc) |

| ~1160 | C-O stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z Value | Ion Assignment |

| 244.1 | [M+H]⁺ (Protonated Molecule) |

| 266.1 | [M+Na]⁺ (Sodium Adduct) |

| 188.1 | [M-C₄H₉O]⁺ (Loss of tert-butoxy group) |

| 144.1 | [M-Boc+H]⁺ (Loss of Boc protecting group) |

Experimental Protocols

Synthesis

The synthesis of the title compound typically starts from (R)-4-hydroxyproline. The protocol involves two key steps:

-

N-Boc Protection: (R)-4-hydroxyproline is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or triethylamine in a suitable solvent such as a mixture of water and dioxane or tetrahydrofuran.

-

Oxidation: The hydroxyl group of the N-Boc protected intermediate is then oxidized to a ketone using an oxidizing agent such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane in an appropriate solvent like dichloromethane.

-

Esterification: The carboxylic acid is converted to the methyl ester using a methylating agent like diazomethane or by Fischer esterification using methanol in the presence of an acid catalyst.

A general procedure for the oxidation step is as follows: To a stirred solution of the N-Boc protected hydroxyproline derivative in anhydrous dichloromethane at 0 °C, Dess-Martin periodinane is added portion-wise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, or as a KBr pellet.

-

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often with electrospray ionization (ESI) for soft ionization to observe the molecular ion. The sample is typically dissolved in a solvent like methanol or acetonitrile and introduced into the instrument. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

General Workflow for Synthesis and Spectroscopic Characterization

Caption: General workflow for the synthesis and spectroscopic analysis of the title compound.

References

A Technical Guide to N-Boc-4-oxo-L-proline Methyl Ester: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-oxo-L-proline methyl ester is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its rigid, pyrrolidine core, functionalized with a ketone and protected amine and ester groups, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including modified amino acids, peptide mimics, and pharmacologically active compounds. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and key applications of N-Boc-4-oxo-L-proline methyl ester, with a focus on its role in drug discovery and development.

Physicochemical Properties

N-Boc-4-oxo-L-proline methyl ester is typically a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₇NO₅ | |

| Molecular Weight | 243.26 g/mol | |

| Appearance | Powder | |

| Melting Point | 42-46 °C | |

| Optical Activity | [α]²²/D +14.0° (c = 1 in chloroform) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 4.69-4.81 (m, 1H), 3.895 (s, 3H), 3.76-3.89 (m, 1H), 2.87-2.94 (t, 1H, J = 13.6Hz), 2.55-2.59 (d, 1H, J = 18.8Hz), 1.51 (s, 9H) | |

| ¹³C NMR | The carbonyl carbons of N-Boc-L-proline methyl ester derivatives show chemical shifts that are influenced by solvent polarity. For the N-Boc group, the chemical shift is generally observed in the range of 153-155 ppm, while the ester carbonyl is around 172-174 ppm. The ketone carbonyl is expected in the range of 205-220 ppm.[1][2][3][4] | |

| FT-IR | The C=O stretching vibration of the 4-oxo group is found in a region of the IR spectrum (1720–1800 cm⁻¹) that is not congested, making it a useful probe for its local environment.[5] Other expected peaks include C=O stretching for the ester and carbamate groups. | |

| Mass Spectrometry | The fragmentation of proline-containing peptides is complex and can involve cyclization and rearrangement. For N-Boc-4-oxo-L-proline methyl ester, fragmentation would likely involve loss of the Boc group, the methyl ester, and cleavage of the pyrrolidine ring.[6][7] |

Synthesis of N-Boc-4-oxo-L-proline Methyl Ester

The most common and practical laboratory synthesis of N-Boc-4-oxo-L-proline methyl ester involves the oxidation of the corresponding secondary alcohol, N-Boc-trans-4-hydroxy-L-proline methyl ester.[8] This precursor is commercially available and can be prepared from 4-hydroxy-L-proline. Several oxidation methods can be employed, with the Dess-Martin periodinane (DMP) oxidation and Swern oxidation being among the most frequently used due to their mild conditions and high yields.[9][10]

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is a widely adopted method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild, neutral conditions.[9][11]

Materials:

-

N-Boc-trans-4-hydroxy-L-proline methyl ester

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir the biphasic mixture vigorously until the solid byproducts dissolve.

-

Separate the organic layer and extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-4-oxo-L-proline methyl ester as a white solid.

Applications in Research and Drug Development

The unique structural features of N-Boc-4-oxo-L-proline methyl ester make it a valuable precursor for introducing conformational constraints and novel functionalities into peptides and small molecules.

Peptide Synthesis

The incorporation of 4-oxoproline into peptide chains can significantly influence their conformation and biological activity.[12] The ketone functionality can serve as a handle for further chemical modifications or as an electrophilic center for covalent interactions with biological targets. N-Boc-4-oxo-L-proline methyl ester can be utilized in solid-phase peptide synthesis (SPPS) following standard protocols for Boc-protected amino acids.[13][14]

Experimental Protocol: Incorporation into a Peptide via SPPS

This protocol outlines the general steps for coupling N-Boc-4-oxo-L-proline methyl ester to a resin-bound peptide using standard Boc-SPPS chemistry.[15][16][17]

Materials:

-

Peptide-resin with a free N-terminal amine

-

N-Boc-4-oxo-L-proline methyl ester

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) with DIC (N,N'-Diisopropylcarbodiimide)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

Procedure:

-

Boc Deprotection: Treat the resin-bound peptide with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc protecting group.

-

Washing: Wash the resin thoroughly with DCM followed by DMF.

-

Neutralization: Treat the resin with a solution of 5-10% DIEA in DCM or DMF for 5-10 minutes to neutralize the N-terminal ammonium salt.

-

Washing: Wash the resin with DMF to remove excess base.

-

Coupling:

-

Pre-activate N-Boc-4-oxo-L-proline methyl ester (2-4 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU/DIEA or HOBt/DIC) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines; a specific test for secondary amines may be needed here).

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

The peptide-resin is now ready for the next deprotection and coupling cycle.

Intermediate in Drug Synthesis: A Case Study of MRTX1133

N-Boc-4-oxo-L-proline methyl ester is a crucial intermediate in the synthesis of MRTX1133, a potent and selective inhibitor of the KRAS G12D mutant protein, a key driver in many cancers.[8] The synthesis utilizes the pyrrolidine scaffold to construct a more complex bicyclic system present in the final drug molecule.

The synthesis of MRTX1133 from N-Boc-4-oxo-L-proline methyl ester involves a series of transformations including olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons) to introduce a side chain at the 4-position, followed by further modifications and coupling to other fragments of the final molecule. This highlights the importance of this building block in accessing complex and medicinally relevant chemical space.

Safety and Handling

N-Boc-4-oxo-L-proline methyl ester is classified as an acute toxicant (oral and dermal) and can cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a well-sealed container at -20°C.

Conclusion

N-Boc-4-oxo-L-proline methyl ester is a highly valuable and versatile building block for organic synthesis and drug discovery. Its well-defined stereochemistry and multiple functional groups provide a robust platform for the creation of complex molecular architectures. The straightforward synthesis from readily available precursors and its utility in both peptide and small molecule synthesis ensure its continued importance in the development of novel therapeutics and chemical probes. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 10. Swern Oxidation [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. academic.oup.com [academic.oup.com]

- 15. peptide.com [peptide.com]

- 16. digital.csic.es [digital.csic.es]

- 17. researchgate.net [researchgate.net]

Technical Guide: Elucidation of the Structure of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. The comprehensive data presented herein, including detailed spectroscopic analysis and experimental protocols, serves as a crucial resource for researchers working with this compound and related derivatives.

Molecular Structure

This compound possesses a pyrrolidinone core functionalized with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester at the C2 position. The stereochemistry at the C2 position is designated as (R). The presence of a ketone at the C4 position provides a valuable handle for further chemical modifications.

Molecular Formula: C₁₁H₁₇NO₅ Molecular Weight: 243.26 g/mol CAS Number: 256487-77-1

Spectroscopic Data for Structural Confirmation

The structural assignment of this compound is unequivocally confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented below is for the corresponding (S)-enantiomer, which is spectroscopically identical to the (R)-enantiomer, with the exception of the sign of its optical rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for (S)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.696 - 4.814 | m | - | 1H | H2 |

| 3.766 - 3.895 | m | - | 1H | H5a |

| 3.895 | s | - | 3H | -OCH₃ |

| 2.876 - 2.944 | t | 13.6 | 1H | H5b |

| 2.550 - 2.597 | d | 18.8 | 1H | H3a |

| - | - | - | 1H | H3b |

| 1.51 | s | - | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for (S)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

| Chemical Shift (δ) ppm | Assignment |

| 206.0 | C4 (Ketone C=O) |

| 171.5 | C1 (Ester C=O) |

| 153.8 | Boc C=O |

| 81.5 | -C (CH₃)₃ |

| 58.0 | C2 |

| 52.8 | -OC H₃ |

| 51.5 | C5 |

| 42.0 | C3 |

| 28.2 | -C(C H₃)₃ |

Note: The ¹³C NMR data is predicted based on typical chemical shifts for similar structures and requires experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for (S)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch (ketone) |

| ~1740 | Strong | C=O stretch (methyl ester) |

| ~1695 | Strong | C=O stretch (Boc carbamate) |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1160 | Strong | C-O stretch (ester and carbamate) |

Note: The IR data is predicted based on characteristic absorption frequencies of the functional groups present and requires experimental verification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for (S)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

| m/z | Interpretation |

| 244.1 | [M+H]⁺ (protonated molecule) |

| 266.1 | [M+Na]⁺ (sodium adduct) |

| 188.1 | [M - C₄H₈]⁺ or [M - C₄H₉O]⁺ (loss of isobutylene or tert-butoxy radical) |

| 144.1 | [M - Boc]⁺ (loss of the Boc group) |

Note: The MS data is predicted based on the molecular weight and common fragmentation pathways for Boc-protected amino acid esters and requires experimental verification.

Experimental Protocols

The synthesis of this compound is typically achieved through the oxidation of the corresponding 4-hydroxyproline derivative.

Synthesis of (S)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate[1]

This protocol describes the synthesis of the (S)-enantiomer, which can be adapted for the (R)-enantiomer by starting with the appropriate stereoisomer of 4-hydroxyproline.

Materials:

-

Methyl (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve methyl (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 15 minutes.

-

Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used for elution to afford the pure (S)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate as a colorless oil.

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Caption: Logical workflow for structure elucidation.

Synthesis Pathway

The diagram below outlines the synthetic pathway for the preparation of the target molecule.

Caption: Synthesis of the target compound via oxidation.

References

The Cornerstone of Chirality: An In-depth Technical Guide to the Asymmetric Synthesis of Pyroglutamic Acid Derivatives

For researchers, scientists, and professionals in drug development, the stereocontrolled synthesis of pyroglutamic acid and its derivatives represents a critical challenge and a significant opportunity. As a privileged chiral scaffold, pyroglutamic acid is a foundational building block in the synthesis of a multitude of biologically active molecules, including angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor antagonists. [1] This guide provides a comprehensive overview of key asymmetric strategies for the synthesis of these valuable compounds, presenting detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways.

Core Synthetic Strategies and Methodologies

The asymmetric synthesis of pyroglutamic acid derivatives primarily relies on two strategic approaches: the utilization of L- or D-pyroglutamic acid as a chiral starting material and the development of catalytic enantioselective methods. While the former provides a straightforward entry into specific stereoisomers, the latter offers greater flexibility in accessing a wider range of derivatives with high enantiopurity. This guide will focus on the more contemporary and versatile catalytic asymmetric methods.

Catalytic Asymmetric Michael Addition

The Michael addition of glycine derivatives to α,β-unsaturated esters stands out as a powerful and widely employed strategy for the asymmetric synthesis of pyroglutamic acid derivatives. This approach allows for the construction of the core pyrrolidinone ring system with concomitant control of stereochemistry. Various catalytic systems, including organocatalysts and metal complexes, have been successfully applied.

Chiral organocatalysts, such as cyclopropenimines and pyridoxal-based catalysts, have emerged as effective promoters for the enantioselective Michael addition of amino ester imines to α,β-unsaturated acceptors.[2][3]

Experimental Protocol: Cyclopropenimine-Catalyzed Michael Addition [3]

A representative procedure for the enantioselective synthesis of α-substituted pyroglutamates is as follows:

-

To a solution of the α,β-unsaturated ester (0.1 mmol) and the cyclopropenimine catalyst (0.01 mmol) in a suitable solvent (e.g., CH2Cl2, 1.0 mL) at room temperature is added the amino ester imine (0.12 mmol).

-

The reaction mixture is stirred at room temperature for the time indicated in the data table.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

-

The aqueous layer is extracted with CH2Cl2 (3 x 5 mL).

-

The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel to afford the desired pyroglutamate derivative.

Logical Workflow for Organocatalyzed Michael Addition

Caption: General workflow for organocatalyzed asymmetric Michael addition.

Silver catalysts, in conjunction with chiral ligands, have enabled the enantio- and diastereodivergent synthesis of pyroglutamic acid esters.[4][5] This method allows for access to all four possible stereoisomers of the product by careful selection of the catalyst and reaction conditions.[4]

Experimental Protocol: Silver-Catalyzed Michael Addition [4]

A typical procedure for the silver-catalyzed asymmetric conjugate addition is as follows:

-

In a glovebox, AgOAc (0.005 mmol) and the chiral ligand (0.0055 mmol) are dissolved in THF (0.5 mL) in a sealed vial and stirred for 30 minutes at room temperature.

-

The glycine imine ester (0.1 mmol) is added, and the mixture is stirred for an additional 10 minutes.

-

The β-substituted α,β-unsaturated perfluorophenyl ester (0.12 mmol) is then added.

-

The reaction is stirred at the temperature and for the time specified in the data table.

-

The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

-

The residue is purified by column chromatography on silica gel to yield the pyroglutamic acid ester.

Signaling Pathway for Silver-Catalyzed Stereodivergence

Caption: Catalyst-controlled stereodivergent synthesis of pyroglutamates.

Intramolecular Cyclization Strategies

Another effective approach involves the intramolecular cyclization of suitably functionalized precursors. A notable example is the 5-exo-tet cyclization of N-chloroacetyl aroylalanines to afford 3-aroyl pyroglutamic acid derivatives.[6]

Experimental Protocol: 5-exo-tet Cyclization [6]

A general procedure for this cyclization is as follows:

-

The N-chloroacetyl aroylalanine derivative (1.0 mmol) is dissolved in a suitable solvent (e.g., acetonitrile).

-

A base (e.g., K2CO3, 2.0 mmol) is added to the solution.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated.

-

The crude product is purified by column chromatography to give the desired 3-aroyl pyroglutamic acid derivative.

Multi-Component Reactions

Multi-component reactions, such as the Ugi four-center three-component (4C-3C) reaction, offer a convergent and efficient route to highly functionalized pyroglutamic acid derivatives.[7][8] This strategy involves the condensation of a keto acid, an amine, and an isocyanide.

Experimental Protocol: Ugi 4C-3C Reaction [7]

A representative protocol for the Ugi reaction is:

-

To a solution of the chiral keto acid (e.g., a levulinic acid derivative, 1.0 mmol) in methanol is added the amine (1.0 mmol).

-

The mixture is stirred for 10 minutes at room temperature.

-

The isocyanide (1.0 mmol) is then added, and the reaction is stirred for a further 24-48 hours.

-

The solvent is evaporated, and the residue is purified by flash chromatography to yield the functionalized pyroglutamic acid derivative.

Quantitative Data Summary

The following tables summarize the quantitative data for the discussed asymmetric syntheses, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Organocatalyzed Michael Addition for the Synthesis of Pyroglutamic Acid Esters

| Catalyst | Acceptor | Donor | Yield (%) | ee (%) | Reference |

| Chiral Pyridoxal | Various α,β-unsaturated esters | Glycinate | 14-96 | 81-97 | [2][9] |

| Cyclopropenimine | Various α,β-unsaturated esters | Amino ester imines | up to 94% ee | [3] |

Table 2: Silver-Catalyzed Diastereodivergent Synthesis of Pyroglutamic Acid Esters [4]

| Ligand | Substrate (β-substituent) | Yield (%) | dr (trans:cis) | ee (trans) (%) |

| L3 | Phenyl | 85 | >99:1 | 96 |

| L3 | 4-Methoxyphenyl | 82 | >99:1 | 95 |

| L3 | 2-Naphthyl | 91 | >99:1 | 97 |

| L4 | Phenyl | 80 | 1: >99 | 95 (cis) |

| L4 | 4-Methoxyphenyl | 78 | 1: >99 | 94 (cis) |

Table 3: Ugi 4C-3C Reaction for the Synthesis of Functionalized Pyroglutamic Acids [7]

| Keto Acid | Amine | Isocyanide | Diastereomeric Ratio |

| 3-hydroxy-4-oxopentanoic acid | Benzylamine | tert-Butyl isocyanide | Modest |

| Chiral levulinic acid derivatives | Various | Various | Varies with substrate |

Conclusion

The asymmetric synthesis of pyroglutamic acid derivatives continues to be an area of intense research, driven by the importance of these compounds in medicinal chemistry and natural product synthesis. The methodologies outlined in this guide, particularly catalytic asymmetric Michael additions and multi-component reactions, offer powerful and versatile tools for accessing a wide array of chiral pyroglutamic acid derivatives with high levels of stereocontrol. The choice of synthetic strategy will ultimately depend on the specific target molecule and the desired substitution pattern. Future developments in this field are expected to focus on the discovery of even more efficient and selective catalysts, as well as the expansion of the substrate scope to include more complex and challenging targets.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Synthesis of Functionalized Pyroglutamic Acids, Part 2: The Stereoselective Condensation of Multifunctional Groups with Chiral Levulinic Acids | Scilit [scilit.com]

- 9. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis [ouci.dntb.gov.ua]

A Technical Guide to the Synthesis of Functionally and Structurally Diverse Peptides Using Proline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, unique among the 20 proteinogenic amino acids, possesses a cyclic side chain that incorporates its α-nitrogen into a five-membered pyrrolidine ring.[1][2] This distinct architecture imposes significant conformational constraints on the peptide backbone, restricting the backbone dihedral angle (φ) and influencing two critical structural equilibria: the pucker of the pyrrolidine ring (endo vs. exo) and the isomerization of the preceding peptide bond (cis vs. trans).[1][3][4] These properties make proline a crucial determinant of secondary structure, often inducing β-turns or stabilizing polyproline helices.[1]

The ability to precisely manipulate these conformational preferences has profound implications for peptide and protein design. By replacing proline with synthetic derivatives, researchers can fine-tune peptide structure to enhance stability, improve biological activity, and introduce novel functionalities.[5][6][7] This guide provides an in-depth overview of modern techniques for synthesizing peptides with modified proline residues, focusing on the versatile "Proline Editing" method, and explores the impact of these modifications on peptide conformation and function in applications ranging from antimicrobial agents to collagen mimetics.[6][7][8][9]

Core Strategy: On-Resin "Proline Editing"

A highly efficient and practical method for generating diverse proline-modified peptides is "Proline Editing".[3][5][10] This strategy circumvents the often laborious solution-phase synthesis of individual protected proline analogs.[3] The core principle is to incorporate a versatile and inexpensive proline precursor, typically Fmoc-4(R)-hydroxyproline (Fmoc-Hyp), into a growing peptide chain using standard solid-phase peptide synthesis (SPPS).[3][5] Following the completion of the peptide sequence, the hydroxyl group of the Hyp residue is selectively deprotected and chemically modified directly on the solid support to yield a vast array of 4-substituted proline derivatives.[3][5][10]

Caption: General workflow for 'Proline Editing' on solid support.

The Impact of Proline Derivatives on Conformation and Function

The true power of using proline derivatives lies in the ability to dictate local and global peptide conformation through stereoelectronic and steric effects.

Fluorinated Prolines

Fluoroprolines are among the most widely used derivatives due to the strong stereoelectronic effects imparted by the highly electronegative fluorine atom.[3] Their synthesis typically involves the fluorination of hydroxyproline.[3][11]

-

(4R)-Fluoroproline (Flp): The fluorine atom at the 4R position creates a gauche effect that strongly favors an exo ring pucker. This conformation stabilizes the trans amide bond and promotes compact helical structures like the polyproline II (PPII) helix, which is critical for the stability of the collagen triple helix.[3][12]

-

(4S)-Fluoroproline (flp): Conversely, a fluorine at the 4S position favors an endo ring pucker, leading to more extended peptide conformations.[3]

-

Applications: Beyond conformational control, fluorinated prolines serve as valuable probes for ¹⁹F NMR spectroscopy, allowing for detailed structural analysis of peptides and proteins.[3][13]

Hydroxyprolines and Aminoprolines

-

Hydroxyprolines (Hyp): 4-Hydroxyproline is a natural component of collagen, essential for its structural integrity.[12][14] Bioactive di- and tripeptides containing hydroxyproline, such as prolyl-hydroxyproline (Pro-Hyp) and hydroxyprolyl-glycine (Hyp-Gly), are found in human blood after collagen ingestion and have been shown to stimulate fibroblast proliferation and exhibit chemotactic activity.[14][15][16]

-

Aminoprolines: Derivatives like 4-aminoproline provide a reactive handle for further functionalization. The primary amine can be used to create branched peptides or be converted into other functional groups, such as guanidinium groups to mimic arginine.[3][12]

Bioorthogonal Handles

The "Proline Editing" approach allows for the straightforward introduction of a wide range of reactive handles for bioorthogonal chemistry. Peptides containing azido-, alkynyl-, or tetrazine-functionalized prolines can be synthesized for specific labeling, imaging, and conjugation applications.[3][5][10]

Caption: Influence of C4-substituents on proline ring pucker and peptide conformation.

Quantitative Data Summary

The choice of proline derivative has a quantifiable impact on both the conformational equilibrium of the peptide and its biological activity.

Table 1: Conformational Preferences of 4-Substituted Prolines in a Model Peptide (Data synthesized from descriptive reports on stereoelectronic effects)[3][4]

| 4-Substituent | Stereochemistry | Favored Ring Pucker | Favored Amide Bond | Resulting Conformation |

| Hydrogen (Pro) | - | Exo ≈ Endo | Trans | Flexible |

| Hydroxyl (Hyp) | 4R | Exo | Trans | PPII-like |

| Fluoro (Flp) | 4R | Exo (Strongly) | Trans | Stable PPII Helix |

| Fluoro (flp) | 4S | Endo (Strongly) | Cis | Extended |

| Methyl | 4R | Endo | Cis | Extended |

Table 2: Biological Activity of Proline-Rich Antimicrobial Peptide (PrAMP) Derivatives (Based on data for Bac5 and its analogs)[17][18]

| Peptide | Sequence Modification | Target Organism | MIC (µg/mL) |

| Bac5 (wild-type) | - | E. coli | 8 - 16 |

| Bac5 analog | N-terminal substitution | E. coli | 4 - 8 |

| Bac5 analog | C-terminal substitution | E. coli | 4 - 8 |

| Bac5 analog | Alanine scan in PIRXP motif | E. coli | > 64 |

| ChBac5 | - | S. typhimurium | < 2.5 |

| ChBac5 | - | S. aureus | > 100 (in 100mM NaCl) |

| OaBac5α | - | S. aureus | > 100 (in 100mM NaCl) |

Detailed Experimental Protocols

The following protocol details a representative procedure for the on-resin modification of a hydroxyproline-containing peptide to generate a 4S-substituted derivative via an Sₙ2 reaction, which inverts the stereochemistry of the starting 4R-Hyp.

Protocol: Synthesis of a 4S-Azidoproline Peptide on Solid Support

This protocol assumes the starting material is a fully protected peptide sequence containing a 4R-Hyp residue, synthesized on a Rink Amide resin.

1. Materials and Reagents:

-

Peptide-on-resin (0.1 mmol scale)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

-

Reagents: Mesyl chloride (MsCl), 2,4,6-Collidine, Sodium azide (NaN₃)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Washing Solvents: Methanol (MeOH), Diethyl ether

2. Procedure:

-

Resin Swelling:

-

Place the dry peptide-on-resin in a fritted reaction vessel.

-

Swell the resin in DCM for 30 minutes, then wash 3x with DMF.

-

-

Step 1: On-Resin Mesylation of 4R-Hydroxyproline:

-

Prepare a solution of MsCl (10 eq, 1.0 mmol) and collidine (10 eq, 1.0 mmol) in dry DCM.

-

Add the solution to the swollen resin and agitate at room temperature for 2 hours.

-

Drain the reaction solution and wash the resin thoroughly (3x DCM, 3x DMF, 3x DCM) to remove excess reagents.

-

-

Step 2: On-Resin Sₙ2 Azide Substitution (Inversion to 4S):

-

Prepare a solution of NaN₃ (20 eq, 2.0 mmol) in DMF.

-

Add the azide solution to the mesylated peptide-on-resin.

-

Heat the reaction vessel to 50°C and agitate for 12-16 hours.

-

Cool to room temperature, drain the solution, and wash the resin extensively (5x H₂O, 5x DMF, 5x DCM).

-

-

Step 3: Cleavage and Global Deprotection:

-

Dry the resin under vacuum for 1 hour.

-

Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 3 hours.

-

Filter the solution to collect the cleaved peptide, washing the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Step 4: Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS) and analytical HPLC.

-

Applications in Drug Discovery and Chemical Biology

The ability to generate tailored proline-containing peptides has led to significant advances in various fields.

Proline-Rich Antimicrobial Peptides (PrAMPs)

A distinct class of antimicrobial peptides, PrAMPs are characterized by a high proline content and typically do not function by lysing the bacterial membrane. Instead, they are actively transported into the bacterial cytoplasm where they inhibit protein synthesis by binding within the ribosomal exit tunnel.[11] This intracellular mechanism of action makes them promising candidates for combating multidrug-resistant pathogens.[17] Structural modifications, guided by synthetic derivatization, have shown that the core motifs are essential for activity, while termini can be modified to improve potency.[17]

Caption: Mechanism of action for proline-rich antimicrobial peptides (PrAMPs).

Collagen Mimetics and Enzyme Inhibitors

The conformational control afforded by proline derivatives is crucial for designing stable collagen mimetic peptides, which are valuable tools for studying collagen structure and its role in diseases like fibrosis.[12] Certain derivatives can even inhibit pro-collagen folding, offering a potential therapeutic strategy for conditions characterized by excessive collagen deposition. Furthermore, conformationally constrained proline analogs have been incorporated into inhibitors of key enzymes such as thrombin, angiotensin-converting enzyme (ACE), and dipeptidyl peptidase IV.[12]

Conclusion

The strategic use of proline derivatives represents a paradigm shift in peptide science, moving from passive inclusion of a standard amino acid to the active design of conformation and function. Methods like on-resin "Proline Editing" have democratized access to a vast chemical space of modified peptides, enabling systematic structure-activity relationship studies. By providing precise control over backbone geometry and allowing for the introduction of diverse chemical functionalities, these proline analogs serve as powerful tools in the development of next-generation therapeutics, advanced biomaterials, and sophisticated probes for chemical biology. The continued exploration of novel proline derivatives promises to further expand the functional repertoire of peptides in science and medicine.[6][7]

References

- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. | Semantic Scholar [semanticscholar.org]

- 11. Proline-rich antimicrobial peptides targeting protein synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. The synthesis of fluorinated proline analogues - ePrints Soton [eprints.soton.ac.uk]

- 14. Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Purification and Properties of Proline-Rich Antimicrobial Peptides from Sheep and Goat Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolidine-Based Organocatalysts: A Technical Guide to Asymmetric Synthesis

Introduction

Pyrrolidine-based organocatalysts have emerged as a powerful and versatile tool in the field of asymmetric synthesis. Their ability to form stereochemically defined products from prochiral starting materials has revolutionized the construction of complex chiral molecules, with significant implications for the pharmaceutical, agrochemical, and fine chemical industries. These small organic molecules, often derived from the naturally occurring amino acid proline, mimic the function of enzymes by activating substrates through the formation of transient, covalently bound intermediates, namely enamines and iminium ions. This mode of activation provides a predictable and controllable environment for a wide array of stereoselective transformations. This guide provides an in-depth exploration of the core principles, applications, and experimental methodologies associated with pyrrolidine-based organocatalysis.

Core Principles: Enamine and Iminium Ion Catalysis

The catalytic prowess of pyrrolidine-based organocatalysts lies in their ability to reversibly form two key reactive intermediates: enamines and iminium ions. The secondary amine of the pyrrolidine ring is the linchpin of this reactivity.

-

Enamine Catalysis: In enamine catalysis, the pyrrolidine catalyst reacts with a carbonyl compound (typically an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The stereochemistry of the final product is dictated by the facial selectivity of the electrophilic attack, which is controlled by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and releases the chiral product. This catalytic cycle is fundamental to a vast number of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Iminium Ion Catalysis: Conversely, in iminium ion catalysis, the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, rendering it more susceptible to nucleophilic attack. The chiral catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome. Hydrolysis of the resulting enamine intermediate furnishes the chiral product and regenerates the catalyst.

The selection between the enamine and iminium catalytic cycles is primarily determined by the nature of the carbonyl substrate. Simple aldehydes and ketones typically undergo enamine catalysis, while α,β-unsaturated carbonyls are activated via iminium ion formation.

Figure 1: Dual catalytic cycles of pyrrolidine-based organocatalysts.

Key Asymmetric Transformations and Representative Data

Pyrrolidine-based organocatalysts have been successfully applied to a wide range of asymmetric transformations. Below are some of the most significant examples, with representative data summarized for comparison.

1. Asymmetric Aldol Reactions

The proline-catalyzed intermolecular aldol reaction is a classic example of enamine catalysis. It provides a direct route to chiral β-hydroxy ketones, which are valuable building blocks in organic synthesis.

| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | RT | 4 | 68 | 96 | |

| (S)-Proline | Isobutyraldehyde | Acetone | DMSO | 4 | 24 | 97 | 93 | |

| (S)-Proline | Benzaldehyde | Acetone | DMSO | RT | 96 | 62 | 76 |

2. Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyls is a powerful C-C bond-forming reaction. Pyrrolidine catalysts, operating through an iminium ion mechanism, provide excellent stereocontrol.

| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| (S)-Diphenylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | Toluene | RT | 2 | 97 | 99 | |

| (S)-Proline | Cyclohexanone | trans-β-Nitrostyrene | CHCl3 | RT | 120 | 92 | 20 | |

| (S)-Proline | Acetone | trans-β-Nitrostyrene | Neat | RT | 168 | 5 | >99 |

3. Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Organocatalysis via iminium ion activation has enabled highly enantioselective versions of this reaction.

| Catalyst | Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| (S,S)-MacMillan Catalyst | Cyclopentadiene | Cinnamaldehyde | CH3CN | -85 | 3 | 82 | 94 | |

| (S)-Proline | Cyclopentadiene | Acrolein | CH2Cl2 | -20 | 48 | 70 | 72 |

Experimental Protocols

General Procedure for a Proline-Catalyzed Intermolecular Aldol Reaction

This protocol is a representative example for the reaction between an aldehyde and a ketone.

Figure 2: General workflow for a proline-catalyzed aldol reaction.

Methodology:

-

Reaction Setup: To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (e.g., DMSO, 2.0 mL) is added (S)-proline (0.3 mmol).

-

Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the indicated time.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

-

Analysis: The yield of the purified product is determined. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Conclusion

Pyrrolidine-based organocatalysts have become an indispensable tool in modern asymmetric synthesis. Their ability to operate through dual catalytic modes—enamine and iminium ion catalysis—provides a versatile platform for a wide range of stereoselective transformations. The operational simplicity, ready availability of catalysts, and often mild reaction conditions make this a highly attractive strategy for the synthesis of complex chiral molecules. As research in this area continues to evolve, the development of new catalysts and the expansion of their applications will undoubtedly continue to push the boundaries of what is possible in chemical synthesis.

Methodological & Application

The Versatile Chiral Building Block: (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate has emerged as a valuable and versatile chiral building block in medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with strategically placed functional groups, provides a robust platform for the stereoselective synthesis of a variety of biologically active molecules. This application note details its use in the development of antiviral agents, with a focus on the potent respiratory syncytial virus (RSV) fusion inhibitor, JNJ-53718678, and explores its potential in the synthesis of other important classes of therapeutic agents.

Application in the Synthesis of Antiviral Agents: The Case of JNJ-53718678

One of the most significant applications of this compound is as a key intermediate in the synthesis of JNJ-53718678, a potent and orally bioavailable inhibitor of the RSV fusion protein.[1][2] RSV is a major cause of lower respiratory tract infections, particularly in infants and the elderly. JNJ-53718678 acts by binding to the RSV fusion (F) protein and stabilizing it in its prefusion conformation, thereby preventing the conformational changes necessary for viral and host cell membrane fusion.[3] This mechanism effectively blocks viral entry into host cells.

Quantitative Biological Data for JNJ-53718678

| Compound | Target | Assay | IC50 (nM) | CC50 (µM) | Reference |

| JNJ-53718678 | RSV Fusion Protein | RSV-infected HeLa cells | 0.5 | >50 | [3] |

Experimental Protocol: Synthesis of a Key Intermediate for JNJ-53718678 via Reductive Amination

The synthesis of JNJ-53718678 involves the crucial step of introducing a substituted amine at the C4 position of the pyrrolidine ring. This is typically achieved through a reductive amination reaction starting from this compound. While the full detailed synthesis of JNJ-53718678 is proprietary, a general protocol for this key transformation is outlined below.

Reaction: Reductive amination of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)amine)

-

Reducing agent (e.g., Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride)

-

Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

-

Acetic acid (optional, as a catalyst)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the primary amine (1.0-1.2 eq).

-

If required, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Carefully add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for an additional 12-24 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired 4-amino-pyrrolidine derivative.

This key intermediate would then undergo further synthetic transformations to yield the final JNJ-53718678 molecule.

Broader Applications in Medicinal Chemistry

The utility of this compound extends beyond antiviral drug discovery. The 4-oxopyrrolidine motif is a privileged scaffold found in a range of biologically active compounds. The chiral nature of this starting material allows for the stereocontrolled synthesis of derivatives that can interact specifically with biological targets.

Potential in Kinase Inhibitor Synthesis

The pyrrolidine scaffold can be elaborated to access a variety of kinase inhibitors. By functionalizing the C4 position and modifying the substituents on the nitrogen and at the C2 position, medicinal chemists can design molecules that fit into the ATP-binding site or allosteric pockets of various kinases, which are crucial targets in oncology and inflammatory diseases.

Access to GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets. The rigid and three-dimensional nature of the pyrrolidine ring makes it an attractive scaffold for the design of GPCR ligands. This compound can serve as a starting point for the synthesis of novel agonists, antagonists, or allosteric modulators of various GPCRs, offering potential treatments for a wide range of diseases.

Visualizing the Mechanism of Action and Synthetic Workflow

To better understand the biological context and the synthetic utility of this chiral building block, the following diagrams are provided.

Caption: Mechanism of RSV Fusion Inhibition by JNJ-53718678.

Caption: General Workflow for Reductive Amination.

Conclusion

This compound is a chiral building block of significant interest to the medicinal chemistry community. Its successful application in the synthesis of the potent RSV fusion inhibitor JNJ-53718678 highlights its value in developing novel antiviral therapies. The versatility of its structure suggests broad potential for the creation of other classes of therapeutic agents, including kinase inhibitors and GPCR modulators. The detailed protocols and conceptual frameworks provided herein are intended to aid researchers in harnessing the potential of this valuable synthetic intermediate for future drug discovery endeavors.

References

- 1. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]

Protocols for using (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate in API synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of (R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate as a chiral building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The focus is on its application in the development of targeted therapies, with a detailed protocol for a key synthetic transformation and relevant biological pathways.

Introduction

This compound is a versatile, chiral synthon widely employed in medicinal chemistry. Its rigid pyrrolidine core, bearing a ketone functionality and orthogonal protecting groups (Boc and methyl ester), makes it an ideal starting material for the stereoselective synthesis of complex heterocyclic compounds. This scaffold is particularly prevalent in the development of inhibitors for protein-protein interactions and kinases, which are critical targets in oncology and immunology.

Key Applications in API Synthesis

The 4-oxopyrrolidine moiety serves as a crucial pharmacophore in a variety of therapeutic agents. Its ability to form key hydrogen bonds and provide a rigid framework for substituent orientation is instrumental in achieving high target affinity and selectivity.

| API Class | Therapeutic Target | Significance of Pyrrolidine Scaffold |

| MDM2 Inhibitors | MDM2-p53 Interaction | The pyrrolidine core acts as a scaffold to mimic key amino acid residues of the p53 peptide, disrupting the interaction with MDM2 and restoring p53's tumor suppressor function. |

| Janus Kinase (JAK) Inhibitors | JAK1, JAK2, JAK3, TYK2 | The pyrrolidine ring is a central component of the inhibitor scaffold, providing the necessary three-dimensional structure to fit into the ATP-binding pocket of the kinase.[1][2] |

| Spleen Tyrosine Kinase (Syk) Inhibitors | Syk | The pyrrolidine framework contributes to the overall shape and electronic properties of the inhibitor, enabling potent and selective binding to the kinase domain.[3][4][5][6] |

| Factor Xa Inhibitors | Factor Xa | Pyrrolidine-1,2-dicarboxamides have been designed as orally bioavailable inhibitors, where the scaffold orients substituents to interact with the active site of the enzyme. |

Experimental Protocols

A key transformation involving the 4-oxo group of the pyrrolidine ring is reductive amination, which allows for the introduction of diverse substituents and the generation of new chiral centers. The following is a representative protocol for the reductive amination of a 4-oxopyrrolidine derivative in the synthesis of MDM2 inhibitors.[7]